![molecular formula C21H22N4O2 B5541400 4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5541400.png)

4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

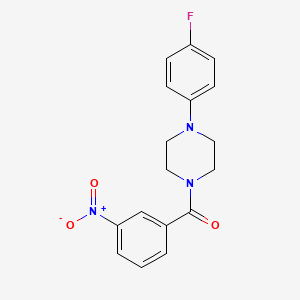

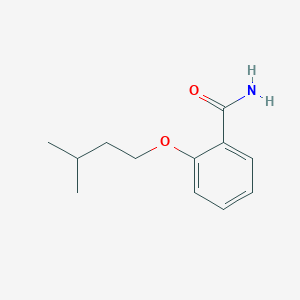

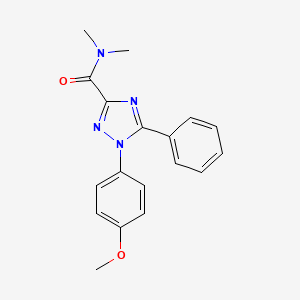

4-(3-Imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone is a compound that may be synthesized and studied within the realm of medicinal chemistry due to its structural features and potential biological activities. The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse pharmacological properties, linked to a piperazine moiety through a propanoyl linker, and further substituted with a 4-methylphenyl group.

Synthesis Analysis

Synthesis of related imidazo[1,2-a]pyridine derivatives often involves cyclization reactions, functional group transformations, and the incorporation of piperazine units under various conditions. A study by Lv et al. (2017) outlines the synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, which share a similar structural motif and could provide insights into the synthetic routes applicable for the compound (Lv et al., 2017).

Molecular Structure Analysis

Structural analysis of imidazo[1,2-a]pyridine derivatives, including X-ray crystallography and NMR spectroscopy, helps elucidate their conformation, bonding, and stereochemistry. The study by Karczmarzyk and Malinka (2004) on the crystal structure of similar compounds might offer a foundation for understanding the molecular structure of 4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridine derivatives, including nucleophilic substitutions, electrophilic additions, and other transformations, are critical for their modification and the introduction of functional groups. Research by Shibuya et al. (2018) on ACAT inhibitors featuring a piperazine unit highlights the chemical versatility of these compounds (Shibuya et al., 2018).

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Imidazo[1,2-a]pyridines and piperazinones derivatives have been investigated for their potential pharmacological properties, leading to discoveries in various therapeutic areas:

Cardiovascular Research : Compounds with structures similar to the query have been evaluated for their cardiovascular effects. Studies have shown that certain derivatives can influence hemodynamic parameters, suggesting potential for treating conditions like myocardial infarction and heart failure through mechanisms that may include positive inotropic effects and vasodilation (Nebel, Sabin, & Surawitzki, 1981). These findings point to the importance of structural components in modifying cardiac function, paving the way for new therapeutic agents in cardiovascular disease management.

Antipsychotic Research : Derivatives have also been explored for their antipsychotic potential. For instance, compounds evaluated in preclinical models for antipsychotic activity have shown promise in tests such as the prepulse inhibition (PPI) test, a measure of sensory motor gating used in schizophrenia research (Lombardo, Stasi, & Borsini, 2009). These studies highlight the potential of imidazo[1,2-a]pyridine and piperazinone derivatives in developing new treatments for psychiatric disorders.

Cancer Research : Heterocyclic amines, including imidazo[1,2-a]pyridine derivatives, have been studied for their carcinogenic potential, with research focusing on their metabolism and the formation of DNA adducts in humans and rodents (Turteltaub, Dingley, Curtis, Malfatti, Turesky, Garner, Felton, & Lang, 1999). Understanding the metabolic pathways and mutagenic effects of these compounds is crucial for assessing their risk and for the development of preventive strategies against cancer.

Eigenschaften

IUPAC Name |

4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-16-5-8-18(9-6-16)25-13-12-24(15-21(25)27)20(26)10-7-17-14-23-11-3-2-4-19(23)22-17/h2-6,8-9,11,14H,7,10,12-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWXYMBLTRWZIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CCC3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-methyl-1H-benzimidazole](/img/structure/B5541324.png)

![3,5,7-trimethyl-2-{[3-(2-methyl-1-piperidinyl)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5541325.png)

![2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541328.png)

![N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5541332.png)

![1-{2-[(4'-fluoro-2'-methoxybiphenyl-3-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5541345.png)

![2-methyl-3-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5541349.png)

![1-[(4-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5541363.png)

![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5541366.png)

![N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5541376.png)

![2-(1,3-benzoxazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5541403.png)

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5541430.png)